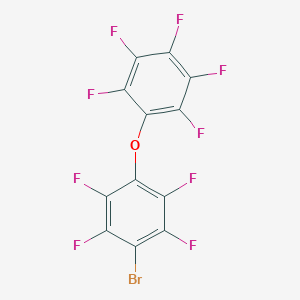

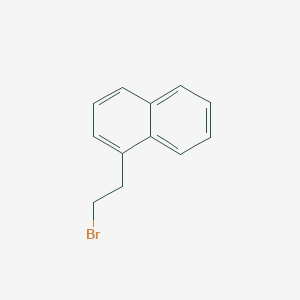

1-(4-Bromo-2,3,5,6-tetrafluorophenoxy)-2,3,4,5,6-pentafluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of polyfluorinated benzene derivatives, including 1-(4-Bromo-2,3,5,6-tetrafluorophenoxy)-2,3,4,5,6-pentafluorobenzene, often involves the use of tetrafluoro- and pentafluorophenoxy moieties introduced into pentafluorobenzenes through reactions involving trimethylsilyl ethers as transfer agents. These processes result in the formation of polysubstituted polyfluorodiphenyl ethers under various conditions, highlighting the flexibility and complexity of synthesizing such compounds (Krumm et al., 1997).

Molecular Structure Analysis

The molecular structure of polyfluorinated compounds, including 1-(4-Bromo-2,3,5,6-tetrafluorophenoxy)-2,3,4,5,6-pentafluorobenzene, is crucial for understanding their chemical behavior. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate these structures. For instance, the study of similar compounds has revealed unusual bond angles around certain atoms, indicating the unique electronic effects of fluorine atoms on the molecular architecture (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

Polyfluorinated benzene derivatives undergo various chemical reactions, including nucleophilic substitution, due to the presence of active fluorine atoms which can be replaced or react with different reagents. These reactions are fundamental for further modifications and applications of the compound. The reactivity of such compounds with different chemicals highlights their potential utility in organic synthesis and materials science (Coe, Jukes, & Tatlow, 1966).

Applications De Recherche Scientifique

Synthesis and Reactivity

- The compound and its derivatives are used in the synthesis of aromatic polyfluoro-compounds, demonstrating high yields in reactions such as nitration, which replaces hydrogen atoms with nitro groups using specific reagents like fuming nitric acid and boron trifluoride (Coe, Jukes, & Tatlow, 1966).

- It plays a role in the preparation of oligomers through nucleophilic substitution, highlighting its utility in creating complex molecular structures for further chemical analysis and applications (Brooke & Mawson, 1990).

Photophysical Properties

- The compound is used in developing new intramolecular fluorescence probes to monitor photoinduced radical and cationic cross-linking. Such applications are crucial in studying and understanding the behavior of polymers under light-induced conditions (Strehmel, Malpert, Sarker, & Neckers, 1999).

Chemical Synthesis and Polymerization

- In chemical synthesis, it is instrumental in creating tetra- and pentaalkynylfluorobenzenes through Sonogashira reactions, indicating its significant role in synthesizing fluorescent compounds and materials (Sharif et al., 2013).

- The compound contributes to the development of new materials with low surface energy, prepared by atom transfer radical polymerization (ATRP), showcasing its application in creating advanced materials with unique properties (Borkar et al., 2004).

Propriétés

IUPAC Name |

1-bromo-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12BrF9O/c13-1-2(14)7(19)11(8(20)3(1)15)23-12-9(21)5(17)4(16)6(18)10(12)22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIGTBMVQHTRMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2F)F)Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12BrF9O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305000 |

Source

|

| Record name | 1-(4-Bromo-2,3,5,6-tetrafluorophenoxy)-2,3,4,5,6-pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2,3,5,6-tetrafluorophenoxy)-2,3,4,5,6-pentafluorobenzene | |

CAS RN |

14055-44-8 |

Source

|

| Record name | NSC168741 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Bromo-2,3,5,6-tetrafluorophenoxy)-2,3,4,5,6-pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B79229.png)